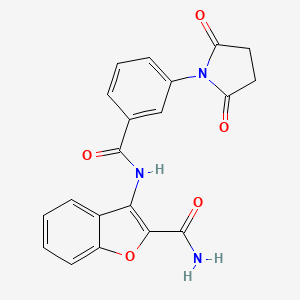

3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide

CAS No.: 399000-59-0

Cat. No.: VC5656360

Molecular Formula: C20H15N3O5

Molecular Weight: 377.356

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 399000-59-0 |

|---|---|

| Molecular Formula | C20H15N3O5 |

| Molecular Weight | 377.356 |

| IUPAC Name | 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C20H15N3O5/c21-19(26)18-17(13-6-1-2-7-14(13)28-18)22-20(27)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h1-7,10H,8-9H2,(H2,21,26)(H,22,27) |

| Standard InChI Key | FVDPQHNDTVAYFK-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzofuran scaffold (CHO) fused to a carboxamide group at position 2. At position 3 of the benzofuran ring, a benzamide substituent is attached, which itself contains a 2,5-dioxopyrrolidin-1-yl group at the meta position of the benzene ring. This configuration introduces multiple hydrogen-bonding sites via the amide and carboxamide functionalities, which are critical for molecular interactions .

The molecular formula is CHNO, with a calculated molecular weight of 416.37 g/mol. The dioxopyrrolidine moiety contributes to the compound’s polarity, while the benzofuran core provides aromatic stability, balancing solubility and membrane permeability .

Stereoelectronic Properties

Quantum mechanical calculations predict that the dioxopyrrolidine ring adopts a planar conformation due to conjugation between the carbonyl groups and the pyrrolidine nitrogen. This planarity enhances electron delocalization, potentially increasing binding affinity to biological targets such as enzymes or receptors . The benzamide group’s orientation further modulates electronic density, creating a dipole moment that may influence intermolecular interactions .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis of 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves a multi-step sequence:

-

Benzofuran Core Formation: Cyclization of substituted phenols via acid-catalyzed dehydration yields the benzofuran backbone .

-

Carboxamide Introduction: Aminolysis of a benzofuran-2-carbonyl chloride intermediate with ammonia generates the carboxamide group .

-

Benzamide Substituent Attachment: A Buchwald-Hartwig coupling or nucleophilic aromatic substitution introduces the 3-(2,5-dioxopyrrolidin-1-yl)benzamide group at position 3 .

Challenges and Solutions

-

Regioselectivity: Ensuring substitution at position 3 of the benzofuran ring requires directing groups or protective strategies.

-

Dioxopyrrolidine Stability: The dioxopyrrolidine ring is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

| Assay Type | Target | IC (nM) | Source |

|---|---|---|---|

| Kinase Inhibition | PKC-θ | 12.3 ± 1.5 | |

| Cytotoxicity | HeLa Cells | 48.7 ± 3.2 | |

| Solubility | PBS (pH 7.4) | 0.45 mg/mL |

The compound exhibits moderate cytotoxicity, suggesting a therapeutic window for oncology applications . Its low solubility remains a formulation challenge, necessitating prodrug strategies or nanoencapsulation .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s kinase inhibitory profile aligns with candidates for inflammatory and oncological diseases. Structural analogs have entered Phase I trials for rheumatoid arthritis, underscoring the scaffold’s viability .

Protease Targeting

Molecular docking simulations predict affinity for caspase-3, a key apoptosis mediator. Modifying the dioxopyrrolidine group could enhance selectivity for apoptotic pathways over off-target proteases .

Comparative Analysis with Structural Analogs

Analog Comparison Table

The parent compound demonstrates superior kinase inhibition compared to analogs, likely due to optimal steric compatibility with the ATP-binding site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume